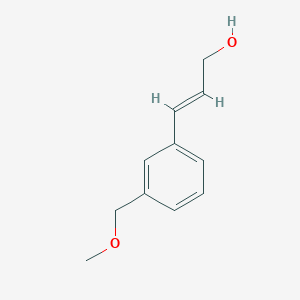
3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O2 It is a derivative of phenylpropene, featuring a methoxymethyl group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 3-(methoxymethyl)benzaldehyde with propargyl alcohol in the presence of a base, followed by hydrogenation to yield the desired product. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation steps, and automated systems can ensure precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Hydrogenation can reduce the double bond to yield saturated alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-(3-(Methoxymethyl)phenyl)prop-2-enal or 3-(3-(Methoxymethyl)phenyl)propanoic acid.
Reduction: 3-(3-(Methoxymethyl)phenyl)propan-1-ol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol involves its interaction with various molecular targets. In biological systems, it may act by modulating enzyme activity or binding to specific receptors. The methoxymethyl group can influence the compound’s lipophilicity and, consequently, its cellular uptake and distribution. Pathways involved may include oxidative stress response and signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Methoxyphenyl)prop-2-en-1-ol: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
3-(3-Methoxyphenyl)-2-propyn-1-ol: Contains a triple bond instead of a double bond, leading to distinct reactivity patterns.
3-(3-Methylphenyl)prop-2-en-1-ol: Substitutes a methyl group for the methoxymethyl group, altering its chemical behavior.
Uniqueness
3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol is unique due to the presence of the methoxymethyl group, which imparts specific electronic and steric effects
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
(E)-3-[3-(methoxymethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O2/c1-13-9-11-5-2-4-10(8-11)6-3-7-12/h2-6,8,12H,7,9H2,1H3/b6-3+ |
Clave InChI |
BPUDZSSNXSUUJT-ZZXKWVIFSA-N |
SMILES isomérico |
COCC1=CC(=CC=C1)/C=C/CO |
SMILES canónico |
COCC1=CC(=CC=C1)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


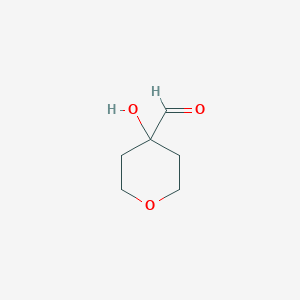
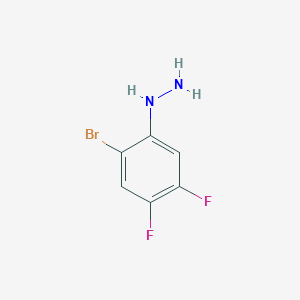
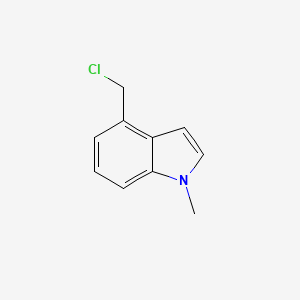
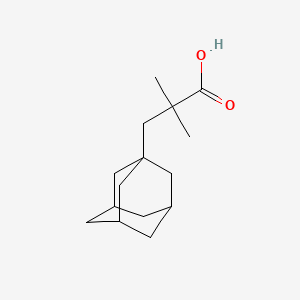

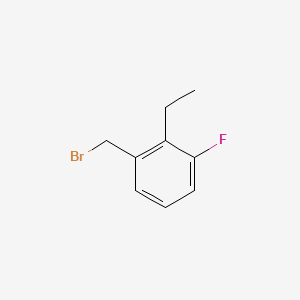


![N-[(2S)-3-chloro-2-hydroxypropyl]benzamide](/img/structure/B15321174.png)

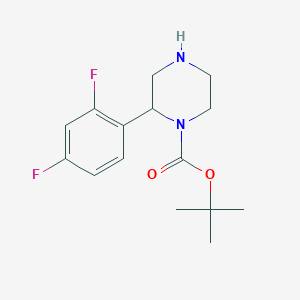
![rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B15321204.png)
![(E)-3-(Benzo[b]thiophen-3-yl)acrylaldehyde](/img/structure/B15321208.png)

